Home > Products > Bioactive Reagents P93 > Bromoacetamido-PEG8-acid
Bromoacetamido-PEG8-acid - 1698019-89-4

Bromoacetamido-PEG8-acid

Catalog Number: EVT-261537
CAS Number: 1698019-89-4
Molecular Formula: C21H40BrNO11
Molecular Weight: 562.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bromoacetamido-PEG8-acid is a PEG derivative containing a bromide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

2-(Bromoacetamido) Phenylboronic Acid (2-BAPBA)

Compound Description: 2-BAPBA is a novel phenylboronic acid derivative investigated for its potential medical applications [, ]. Studies have revealed its cytotoxic and genotoxic properties in both animal and plant models [, ]. 2-BAPBA exhibited a 24-hour LD50 of 20 mg/kg in mice, indicating toxicity at higher doses [].

6-[p-(Bromoacetamido)benzyl]-1,4,8,11-tetraazacyclotetradecane- N,N',N'',N'''-tetraacetic acid (BAT)

Compound Description: BAT is a bifunctional chelating agent widely used for linking radiometals, such as copper-67 (67Cu), to proteins like antibodies [, , , ]. This conjugation strategy finds application in radioimmunodiagnosis and radioimmunotherapy [, , ]. 67Cu, with its favorable half-life and emission properties, makes BAT-conjugated antibodies particularly suitable for these applications [].

2-Iminothiolane-2-[p-(bromoacetamido)benzyl]-DOTA-ChL6

Compound Description: This compound is a radioimmunoconjugate (RIC) designed for enhanced radioimmunotherapy targeting the ChL6 antigen found on breast cancer cells []. It utilizes the macrocyclic chelator DOTA, linked to the antibody ChL6 via a 2-iminothiolane-2-[p-(bromoacetamido)benzyl] linker, to bind radioisotopes like 90Y and 111In for therapeutic purposes [].

1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA)-peptide-ChL6

Compound Description: This is another radioimmunoconjugate designed for breast cancer therapy []. Unlike the previous compound, it features a DOTA chelator linked to the ChL6 antibody through a peptide sequence designed for preferential catabolism in the liver []. This catabolizable linker aims to reduce toxicity by enhancing the elimination of the radioisotope from the body [].

Relevance: While structurally dissimilar to the target compound Bromoacetamido-PEG8-acid, this compound's inclusion is justified by its direct comparison with the 2-Iminothiolane-2-[p-(bromoacetamido)benzyl]-DOTA-ChL6 in the same study []. This comparison focused on evaluating different linker strategies for enhanced radioimmunotherapy, providing valuable insights into the design and optimization of targeted therapeutic agents.

N-(bromoacetamido-n-alkanoyloxy)succinimides

Compound Description: These compounds represent a class of heterobifunctional cross-linking reagents developed for protein conjugation []. They allow for the introduction of bromoacetamido-n-alkanoyl groups onto proteins, which can be further utilized for conjugation with other molecules []. The length of the alkanoyl chain provides flexibility in controlling the spacing between the conjugated molecules [].

References:[1] https://www.semanticscholar.org/paper/fb06b157bb8e22f32375fd09fd7e6a915a89a41e[2] https://www.semanticscholar.org/paper/8916771b658f0278c8c1846b80c96b9c4b19f856[3] https://www.semanticscholar.org/paper/fc1fb86dfc4d6a26821d02dc43aeb7d24db28366[4] https://www.semanticscholar.org/paper/a9163a4c45f07d6b0569787106e540cd0d81a84c[5] https://www.semanticscholar.org/paper/2a064561d2af166eb8311cca538ca3de0f5f2bf1[9] https://www.semanticscholar.org/paper/827fedf24870ff68519da09e11f38d1a492a208e[10] https://www.semanticscholar.org/paper/ab45aebacd9a6e0200803469773f0f2b3e2a4eb0 [] https://www.semanticscholar.org/paper/f480444103444f36d14125ba3362699b5cf6e5ed

Overview

Bromoacetamido-PEG8-acid is a specialized chemical compound classified as a derivative of polyethylene glycol, featuring a bromide group and a terminal carboxylic acid. Its molecular formula is C21H40BrNO11C_{21}H_{40}BrNO_{11} with a molecular weight of approximately 485.4 g/mol . This compound is recognized for its hydrophilic properties, which enhance solubility in aqueous environments, making it particularly useful in biological applications. The bromide group serves as an excellent leaving group, facilitating nucleophilic substitution reactions, while the terminal carboxylic acid can form stable amide bonds with primary amines, thus broadening its utility in chemical synthesis and bioconjugation.

Source and Classification

Bromoacetamido-PEG8-acid is sourced from various chemical suppliers and is classified under the broader category of polyethylene glycol derivatives. It is often used as a linker in the synthesis of conjugates for drug delivery systems and other biotechnological applications . The compound's structure and functionality allow it to participate in diverse biochemical reactions, making it a valuable tool in both research and industrial settings.

Synthesis Analysis

Methods

The synthesis of Bromoacetamido-PEG8-acid typically involves the reaction of polyethylene glycol with bromoacetic acid. This process can be summarized as follows:

  1. Starting Materials: Polyethylene glycol (with an appropriate molecular weight) and bromoacetic acid.
  2. Reaction Conditions: The reaction is generally conducted under controlled conditions to optimize yield and purity.
  3. Purification: Post-reaction, the product is purified using techniques such as precipitation or chromatography.

Technical Details

The reaction mechanism involves nucleophilic substitution where the hydroxyl groups of polyethylene glycol react with the bromoacetyl group, leading to the formation of Bromoacetamido-PEG8-acid. Characterization of the synthesized compound can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .

Molecular Structure Analysis

Bromoacetamido-PEG8-acid features a linear structure characterized by:

  • A polyethylene glycol backbone that provides hydrophilicity.
  • A bromide group that enhances reactivity through nucleophilic substitution.
  • A terminal carboxylic acid that can engage in amide bond formation.

The structural data indicates that the presence of the bromide group significantly influences the compound's reactivity profile, allowing it to participate effectively in various chemical reactions .

Chemical Reactions Analysis

Reactions

Bromoacetamido-PEG8-acid primarily undergoes:

  1. Nucleophilic Substitution Reactions: The bromide group acts as an excellent leaving group.
  2. Amide Coupling Reactions: The terminal carboxylic acid can react with primary amines to form stable amide bonds.

Technical Details

In nucleophilic substitution reactions, common reagents include thiols and amines, typically conducted under mild conditions. For amide coupling, activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate are frequently employed .

Major Products

The major products from these reactions include:

  • PEG derivatives with substituted thiol or amine groups from nucleophilic substitutions.
  • Stable amide bonds formed from coupling with primary amines.
Mechanism of Action

Process

Bromoacetamido-PEG8-acid functions primarily as a linker in drug delivery systems, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The mechanism involves:

  1. Formation of Stable Amide Bonds: The compound reacts with primary amines to create stable linkages.
  2. Targeted Protein Degradation: By linking therapeutic agents to specific proteins, Bromoacetamido-PEG8-acid facilitates selective degradation via the ubiquitin-proteasome system .

Data

The pharmacokinetics of this compound are influenced by its polyethylene glycol structure, which enhances solubility and stability within biological systems .

Physical and Chemical Properties Analysis

Physical Properties

Bromoacetamido-PEG8-acid exhibits high solubility in water due to its polyethylene glycol component. This property is crucial for its application in biological systems where aqueous solubility is often necessary.

Chemical Properties

Key chemical properties include:

  • Reactivity: The bromide group enables efficient nucleophilic substitution.
  • Stability: The compound remains stable under physiological conditions but can be activated for further reactions when needed.

Relevant analyses such as NMR and MS are employed to assess purity and confirm structural integrity post-synthesis .

Applications

Bromoacetamido-PEG8-acid has diverse applications across various scientific fields:

  1. Chemistry: Utilized as a linker for synthesizing polyethylene glycol conjugates and PROTACs.
  2. Biology: Important in developing antibody-drug conjugates for targeted cancer therapies.
  3. Medicine: Employed in drug delivery systems to enhance therapeutic efficacy and selectivity.
  4. Industry: Used in formulating biocompatible materials and as a reagent in biochemical assays .

Properties

CAS Number

1698019-89-4

Product Name

Bromoacetamido-PEG8-acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C21H40BrNO11

Molecular Weight

562.45

InChI

InChI=1S/C21H40BrNO11/c22-19-20(24)23-2-4-28-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-19H2,(H,23,24)(H,25,26)

InChI Key

KLVSMPBQYRYTMJ-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Bromoacetamido-PEG8-acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.